molecular formula C15H22N4O6 B13373100 1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline

1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline

Cat. No.: B13373100
M. Wt: 354.36 g/mol
InChI Key: DUKVLBYVDIGTBA-UHFFFAOYSA-N
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Description

1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline is a synthetic organic compound that belongs to the class of triazole-containing amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline typically involves the following steps:

    Protection of Proline: The proline amino acid is first protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions at the amino group.

    Click Chemistry: The protected proline is then subjected to a click reaction with an azide and an alkyne to form the 1,2,3-triazole ring. This reaction is usually catalyzed by copper(I) ions.

    Esterification: The carboxyl group of the triazole ring is esterified using ethanol to form the ethoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can target the ester or triazole ring, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Studied for its potential as a bioactive molecule in enzyme inhibition and protein interactions.

    Medicine: Investigated for its role in drug design, particularly in the development of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: The compound can modulate biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-butoxycarbonyl)-4-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline
  • 1-(tert-butoxycarbonyl)-4-[4-(acetoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline

Uniqueness

1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both Boc and ethoxycarbonyl groups provides versatility in synthetic applications and potential for diverse biological interactions.

Properties

Molecular Formula

C15H22N4O6

Molecular Weight

354.36 g/mol

IUPAC Name

4-(4-ethoxycarbonyltriazol-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H22N4O6/c1-5-24-13(22)10-8-19(17-16-10)9-6-11(12(20)21)18(7-9)14(23)25-15(2,3)4/h8-9,11H,5-7H2,1-4H3,(H,20,21)

InChI Key

DUKVLBYVDIGTBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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